molecular formula C15H13NO B12315865 N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine

N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine

Cat. No.: B12315865
M. Wt: 223.27 g/mol
InChI Key: BKQSTNQPVSGLIM-FOCLMDBBSA-N
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Description

N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine is an organic compound that features a unique structure combining an indene core with a phenyl group and a hydroxylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine typically involves the reaction of 6-phenyl-2,3-dihydro-1H-indene-1-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine is unique due to its specific combination of an indene core with a phenyl group and a hydroxylamine moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its unique structure that includes a hydroxylamine functional group attached to a phenyl-substituted indene. The molecular formula is C15H15N1O1C_{15}H_{15}N_{1}O_{1}, and it has a molecular weight of approximately 225.29 g/mol.

The biological activity of this compound is primarily attributed to its ability to act as a radical scavenger and an antioxidant. Hydroxylamines are known to interact with reactive oxygen species (ROS), thus potentially mitigating oxidative stress in biological systems.

Antioxidant Activity

Research indicates that compounds with hydroxylamine groups can exhibit significant antioxidant properties. In vitro studies have shown that this compound effectively reduces oxidative damage in cellular models, which is crucial for preventing cellular aging and various diseases associated with oxidative stress.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Bacillus subtilis40

These results suggest potential applications in developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. For instance, it showed promising results as an inhibitor of urease, an enzyme linked to various pathological conditions such as kidney stones and gastric infections. The IC50 value for urease inhibition was found to be approximately 30 µM, indicating a moderate level of activity.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Neuroprotective Effects : A study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was shown to reduce neuronal cell death induced by oxidative stress.
  • Anti-inflammatory Activity : Another investigation revealed that this compound could inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
  • Cancer Research : Preliminary studies indicated that the compound might possess anticancer properties by inducing apoptosis in cancer cell lines through ROS-mediated pathways.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

(NE)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine

InChI

InChI=1S/C15H13NO/c17-16-15-9-8-12-6-7-13(10-14(12)15)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2/b16-15+

InChI Key

BKQSTNQPVSGLIM-FOCLMDBBSA-N

Isomeric SMILES

C1C/C(=N\O)/C2=C1C=CC(=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(=NO)C2=C1C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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